methyl (3R)-3-amino-3-(3-iodophenyl)propanoate
Overview
Description
“Methyl (3R)-3-amino-3-(3-iodophenyl)propanoate” is a chemical compound. It contains multiple bonds, including aromatic bonds, and features an ester functional group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the total synthesis of indiacen B, a related compound, began from 2-methyl-3-nitroaniline, and using sodium nitrite (NaNO2) and potassium iodide (KI) afforded the 1-iodo-2-methyl-3-nitrobenzene .Molecular Structure Analysis
The molecular structure of this compound includes an ester functional group and a secondary aromatic amine . It also contains an iodophenyl group .Chemical Reactions Analysis
While specific chemical reactions involving “methyl (3R)-3-amino-3-(3-iodophenyl)propanoate” are not available, indole derivatives, which are structurally similar, have been extensively studied .Scientific Research Applications
Synthesis of Bioactive Indole Derivatives
Indole derivatives are significant in medicinal chemistry due to their presence in many natural products and pharmaceuticalsMethyl (3R)-3-amino-3-(3-iodophenyl)propanoate can be utilized in the synthesis of indole derivatives, which are crucial for developing treatments for various diseases, including cancer . The compound’s iodine moiety can undergo cross-coupling reactions, making it a valuable precursor in constructing complex indole structures.
Development of Nitrification Inhibitors
As a structural analog to compounds found in root exudates, EN300-345163 has potential applications in agriculture as a nitrification inhibitor . By modulating soil microbial activity, it can help reduce nitrogen loss from fertilizers, enhancing crop yield and reducing environmental impact.
Research in Heterocyclic Chemistry
The compound’s structure makes it an interesting candidate for research in heterocyclic chemistry. Its reactivity can be explored to develop new synthetic methodologies, which can lead to the discovery of novel heterocyclic compounds with potential applications in various fields, including pharmaceuticals and materials science .
Safety and Hazards
Future Directions
The future directions for research on “methyl (3R)-3-amino-3-(3-iodophenyl)propanoate” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential biological activities. Given the interest in indole derivatives , it is likely that research in this area will continue to expand.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets, influencing cellular processes .
Mode of Action
It’s known that the compound can undergo reactions at the benzylic position, which is resonance stabilized .
Biochemical Pathways
Similar compounds have been found to induce changes in carbon/nitrogen metabolism and secondary metabolism .
Pharmacokinetics
The compound is known to be a solid at room temperature, suggesting that its bioavailability may be influenced by factors such as solubility and stability .
Result of Action
Similar compounds have been found to modulate plant growth and secondary metabolite accumulation .
properties
IUPAC Name |
methyl (3R)-3-amino-3-(3-iodophenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7/h2-5,9H,6,12H2,1H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDZJJLQZNVUKQ-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC=C1)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H](C1=CC(=CC=C1)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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